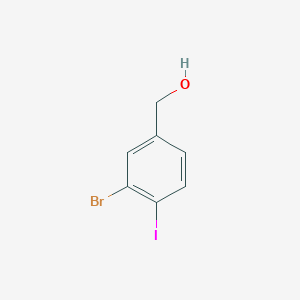

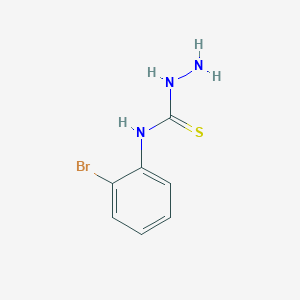

4-(o-Bromophenyl)thiosemicarbazide

概要

説明

4-(o-Bromophenyl)thiosemicarbazide (4-BTSC) is a versatile compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with an aromatic thiosemicarbazide ring, and is a derivative of thiosemicarbazide. 4-BTSC has been used in a variety of scientific research applications, including as a reagent for the synthesis of organic compounds, as a biochemical probe, as a fluorescent probe, and as a fluorescent imaging agent.

科学的研究の応用

Synthesis and Biological Activity

4-(o-Bromophenyl)thiosemicarbazide is a derivative within the broader class of acyl thiosemicarbazides, which are noted for their versatile applications in chemistry and biology. These compounds are utilized in synthesizing heterocycles, serving as catalysts, ligands, and colorimetric hemosensors. Their increasing interest within the medicinal chemistry field stems from their potential as biologically active compounds, with activities spanning antimicrobial, fungicidal, antitumor, antiviral, and antifungal properties. The synthesis of these compounds can proceed through various routes, including stepwise formation from carboxylic acids, "one-pot synthesis," and microwave synthesis. The versatility in biological activity and the potential for further structural modification make acyl thiosemicarbazides and their derivatives promising candidates for novel drug development (Kholodniak & Kovalenko, 2022).

Chemical Analysis and Assay Development

In the realm of chemical analysis, aromatic thiosemicarbazones, including this compound, have been explored for their analytical behavior, particularly in developing assays for specific compounds such as 4-acetamidobenzaldehyde thiosemicarbazone. The research has aimed at establishing reliable methods for the quantitative analysis of these compounds, despite challenges such as partial hydrolysis under assay conditions. This focus on analytical development underscores the importance of thiosemicarbazones in pharmaceutical and chemical research, providing foundational knowledge for both qualitative and quantitative studies (Haugas & Mitchell, 1950).

Coordination Chemistry

The coordination chemistry of thiosemicarbazones, including this compound, has been a subject of interest, particularly in their ability to form complexes with transition metal ions. These complexes have been studied for their structural aspects, showcasing the versatility of thiosemicarbazones as ligands. The review of structures containing thiosemicarbazones up to 1998 highlights their application in forming a wide range of metal complexes, which could have implications in catalysis, material science, and potentially in medicinal chemistry, reflecting the broad utility of these compounds in scientific research (Casas, García-Tasende, & Sordo, 2000).

Safety and Hazards

将来の方向性

Thiosemicarbazide derivatives, including 4-(o-Bromophenyl)thiosemicarbazide, have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities . They have potential as new anticancer agents and have been clinically developed for a variety of diseases, including tuberculosis, viral infections, malaria, and cancer . Future research will likely continue to explore the therapeutic potential of these compounds .

作用機序

Target of Action

N-(2-Bromophenyl)hydrazinecarbothioamide, also known as 4-(o-Bromophenyl)thiosemicarbazide, primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target for anticancer therapies .

Mode of Action

The compound interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to reduced tumor survival .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is a key biochemical pathway affected by this compound . The inhibition of this pathway leads to downstream effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest . These effects contribute to the compound’s anticancer activity.

Result of Action

The compound’s action results in significant molecular and cellular effects. It inhibits tumor survival, induces apoptosis, and causes cell cycle arrest in cancer cell lines . These effects highlight the compound’s potential as an anticancer agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compoundCare should be taken to avoid release to the environment .

生化学分析

Biochemical Properties

N-(2-Bromophenyl)hydrazinecarbothioamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as PI3K, AKT1, and mTOR, which are key players in cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and survival.

Cellular Effects

The effects of N-(2-Bromophenyl)hydrazinecarbothioamide on various types of cells and cellular processes are profound. This compound has been demonstrated to influence cell function by targeting the PI3K/Akt/mTOR signaling pathway . By inhibiting this pathway, N-(2-Bromophenyl)hydrazinecarbothioamide can induce apoptosis, cause cell cycle arrest, and reduce tumor survival in cancer cells. Additionally, it has been shown to have antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .

Molecular Mechanism

At the molecular level, N-(2-Bromophenyl)hydrazinecarbothioamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes like PI3K, AKT1, and mTOR, leading to their inhibition . This inhibition disrupts the downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis. Molecular docking simulations have supported these findings by revealing favorable binding profiles and interactions within the active sites of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Bromophenyl)hydrazinecarbothioamide have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to N-(2-Bromophenyl)hydrazinecarbothioamide in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of N-(2-Bromophenyl)hydrazinecarbothioamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

N-(2-Bromophenyl)hydrazinecarbothioamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of N-(2-Bromophenyl)hydrazinecarbothioamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and efficacy. Studies have shown that the compound can be effectively transported to target tissues, where it exerts its biological effects .

Subcellular Localization

N-(2-Bromophenyl)hydrazinecarbothioamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

特性

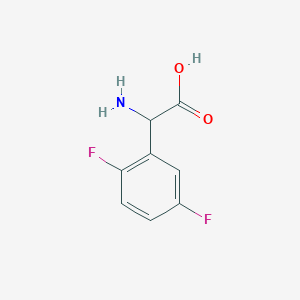

IUPAC Name |

1-amino-3-(2-bromophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUROGMFYWVTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)

![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)

![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)

![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)

![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)